3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives The compound 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one, due to its structural complexity and pharmacophore richness, holds significant potential for the synthesis of diverse pyridine derivatives. Research indicates that pyridine derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, and analgesic properties. For instance, the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines has been achieved under microwave irradiation, highlighting the efficiency of modern synthetic methods in generating compounds with potential COX-2 inhibition and cardiotonic properties for the treatment of congestive heart failure, as well as antitumor and antibacterial activities (Ashok et al., 2006).
Potential Nootropic Agents Another avenue of research has explored the transformation of pyridine derivatives into potential nootropic agents. This involves the chemical modification of pyridine structures to yield compounds with potential cognitive-enhancing effects. For example, the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds from a pyridine backbone demonstrates the versatility of pyridine derivatives in medicinal chemistry applications (Valenta et al., 1994).
Antimitotic Agents Pyridine derivatives also show promise as antimitotic agents, a critical function in cancer therapy by inhibiting cell division. Studies have identified specific pyridine compounds demonstrating antitumor activity in mice, pointing to the role of pyridine structures in developing new cancer therapies (Temple et al., 1992).
Antimicrobial and Antiparkinsonian Activities Further research into pyridine derivatives has yielded compounds with antimicrobial and antiparkinsonian activities. These studies underscore the potential of pyridine-based compounds in treating infectious diseases and Parkinson's disease, respectively, showcasing the broad therapeutic applications of these compounds (Patel et al., 2011); (Amr et al., 2008).
Mécanisme D'action
Target of Action
The compound “3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one” contains a piperazine ring, which is a common feature in many drugs that interact with neurotransmitter receptors, particularly serotonin and dopamine receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. If it interacts with neurotransmitter receptors, it could either enhance or inhibit the activity of these receptors, leading to changes in neuronal signaling .
Biochemical Pathways
The affected pathways would depend on the specific targets and the mode of action of the compound. For instance, if it interacts with serotonin receptors, it could affect the serotonin signaling pathway .
Pharmacokinetics
The presence of the piperazine ring could influence its pharmacokinetic properties, as piperazine derivatives are known to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a serotonin receptor agonist, it could increase serotonin signaling, potentially leading to antidepressant effects .
Propriétés
IUPAC Name |
3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(13-24-18(26)14-5-1-2-6-15(14)20-21-24)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABOYDZXNJNPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.